molecular formula C14H25NO B443113 N-cyclooctylcyclopentanecarboxamide

N-cyclooctylcyclopentanecarboxamide

Cat. No.: B443113
M. Wt: 223.35g/mol
InChI Key: OJSMATFRKWDGAU-UHFFFAOYSA-N
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Description

N-Cyclooctylcyclopentanecarboxamide is a synthetic carboxamide derivative featuring a cyclopentane ring fused to a carboxamide group, with a cyclooctyl substituent on the amide nitrogen. The cyclooctyl group confers enhanced lipophilicity compared to smaller aliphatic or aromatic substituents, which may influence bioavailability, metabolic stability, and receptor-binding profiles .

Properties

Molecular Formula

C14H25NO

Molecular Weight

223.35g/mol

IUPAC Name

N-cyclooctylcyclopentanecarboxamide

InChI

InChI=1S/C14H25NO/c16-14(12-8-6-7-9-12)15-13-10-4-2-1-3-5-11-13/h12-13H,1-11H2,(H,15,16)

InChI Key

OJSMATFRKWDGAU-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)NC(=O)C2CCCC2

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-cyclooctylcyclopentanecarboxamide with key analogs, highlighting structural variations and inferred properties:

Compound Name Substituents Molecular Weight CAS Number Key Properties/Applications References
This compound Cyclooctyl (C₈H₁₅) on amide N ~209.3* Not provided High lipophilicity; potential CNS activity due to BBB penetration
1-Phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentanecarboxamide Phenyl and 4-CF₃O-phenyl - 1024081-90-0 Enhanced metabolic stability; kinase inhibition potential
Cyclopentyl fentanyl hydrochloride Piperidinyl and phenethyl groups 413.0 (FW) 2306824-94-0 High-potency opioid receptor agonist
N-(2-Phenylethyl)cyclopentanecarboxamide 2-Phenylethyl 217.31 544663-39-0 Neuroactive properties; moderate lipophilicity
N-(Cyclopentylmethyl)cyclopentanecarboxamide Cyclopentylmethyl 195.3 544655-22-3 Intermediate size; balance of solubility and hydrophobicity

*Calculated based on molecular formula C₁₃H₂₃NO.

Key Observations:

Substituent Effects :

  • Aromatic vs. Aliphatic Groups : Compounds with aromatic substituents (e.g., 1-phenyl or trifluoromethoxyphenyl groups) exhibit stronger electron-withdrawing effects and improved metabolic stability compared to aliphatic cyclooctyl derivatives .
  • Size and Lipophilicity : The cyclooctyl group in the target compound increases molecular volume and hydrophobicity (logP ~4.5 estimated), which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Pharmacological Profiles: Cyclopentyl fentanyl () demonstrates the significance of piperidinyl and phenethyl groups in opioid receptor binding, achieving nanomolar potency. In contrast, the cyclooctyl group in this compound may prioritize different receptor interactions, such as sigma or cannabinoid receptors, though experimental validation is required . N-(2-Phenylethyl) derivatives () are explored for neuroactivity, suggesting that the target compound’s bulky substituent might modulate neurotransmitter uptake or release .

Synthetic Routes :

  • Cyclopentanecarboxamides are typically synthesized via amidation of cyclopentanecarbonyl chloride with amines (e.g., cyclooctylamine) under Schotten-Baumann conditions .
  • Fluorinated analogs (e.g., ) require specialized reagents like trifluoromethoxy aniline, increasing synthetic complexity .

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